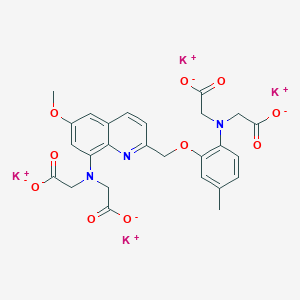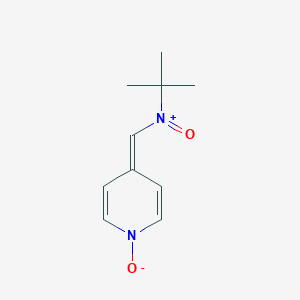
POBN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone, communément appelé POBN, est un composé chimique de formule moléculaire C₁₀H₁₄N₂O₂ et d'une masse moléculaire de 194,23 g/mol . C'est un réactif piège à spin utilisé pour détecter les radicaux libres, en particulier les radicaux hydroxyles, dans divers systèmes biologiques et chimiques .
Applications De Recherche Scientifique
α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap reagent to detect and study free radicals in various chemical reactions.
Biology: Employed in studies of oxidative stress and free radical formation in biological systems.
Industry: Applied in the analysis of lipid peroxidation and oxidative stability of oils and fats.
Mécanisme D'action
Target of Action
The primary targets of POBN are free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. They are generated in the body due to various biochemical reactions and external factors like radiation and pollution.
Mode of Action
This compound acts as a spin-trapping agent . It interacts with free radicals, specifically 1-hydroxyethyl radicals , and forms a stable complex known as a spin adduct . This interaction helps in neutralizing the damaging effects of free radicals.
Biochemical Pathways
The formation of the spin adduct occurs through the reaction of this compound with 1-hydroxyethyl radicals . This reaction is part of the body’s antioxidant defense mechanism, which helps in neutralizing harmful free radicals. The formation of the spin adduct can be detected in the bile when high concentrations of this compound are achieved through intravenous injection .
Pharmacokinetics
The pharmacokinetics of this compound involve its intravenous administration, which leads to high concentrations of the compound in the body . This allows for the effective trapping of free radicals. The spin adducts formed are detectable in the bile .
Result of Action
The result of this compound’s action is the formation of a stable spin adduct with 1-hydroxyethyl radicals . This helps in reducing the damaging effects of these radicals on the body’s cells. The effectiveness of this compound in trapping these radicals can be observed through the detection of the spin adduct in the bile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of alcohol can enhance the formation of 1-hydroxyethyl radical spin adducts of this compound . Furthermore, the effectiveness of this compound in trapping free radicals can be influenced by the concentration of the compound achieved in the body .
Analyse Biochimique
Biochemical Properties
Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone has been shown to interact with 1-hydroxyethyl radicals . This interaction is crucial in the detection of these radicals in vivo .
Cellular Effects
It is known that it can interact with radicals within cells, which may have implications for cellular function .
Molecular Mechanism
Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone works by trapping 1-hydroxyethyl radicals . This allows for the detection of these radicals, which can be crucial in understanding certain biochemical processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone implique généralement la réaction du 4-pyridinecarboxaldéhyde N-oxyde avec la tert-butylamine en présence d'un oxydant . La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les conditions réactionnelles incluent souvent un solvant tel que le méthanol ou l'éthanol et une plage de température de 0 à 25 °C .
Méthodes de production industrielle
La production industrielle de l'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour garantir un rendement élevé et une pureté du produit . Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone subit diverses réactions chimiques, notamment :
Oxydation : Il peut réagir avec des oxydants pour former des produits oxydés.
Réduction : Il peut être réduit pour former l'amine correspondante.
Substitution : Il peut subir des réactions de substitution avec des nucléophiles.
Réactifs et conditions communs
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et les peroxydes.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone peut conduire à la formation d'adduits de radicaux hydroxyles .
Applications de la recherche scientifique
L'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone est largement utilisé dans la recherche scientifique en raison de sa capacité à piéger les radicaux libres. Parmi ses applications, on peut citer :
Biologie : Employé dans des études de stress oxydatif et de formation de radicaux libres dans les systèmes biologiques.
Industrie : Appliqué dans l'analyse de la peroxydation lipidique et de la stabilité oxydative des huiles et des graisses.
Mécanisme d'action
Le mécanisme d'action de l'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone implique sa capacité à piéger les radicaux libres. Il réagit avec les radicaux libres pour former des adduits stables, qui peuvent ensuite être détectés et analysés à l'aide de techniques telles que la spectroscopie de résonance paramagnétique électronique (RPE) . Les cibles moléculaires incluent les radicaux hydroxyles et d'autres espèces réactives de l'oxygène .
Comparaison Avec Des Composés Similaires
L'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone est similaire à d'autres réactifs pièges à spin tels que l'α-phényl-N-tert-butylnitrone (PBN) et le 5,5-diméthyl-1-pyrroline-N-oxyde (DMPO) . Il possède des propriétés uniques qui le rendent particulièrement utile dans certaines applications :
Solubilité plus élevée dans l'eau : Par rapport au PBN, l'α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone est plus soluble dans l'eau, ce qui le rend approprié pour les systèmes aqueux.
Spécificité : Il a une plus grande spécificité pour certains radicaux libres, tels que les radicaux hydroxyles.
Liste des composés similaires
- α-Phényl-N-tert-butylnitrone (PBN)
- 5,5-Diméthyl-1-pyrroline-N-oxyde (DMPO)
- α-(4-Pyridyl N-oxyde)-N-tert-butylnitrone (POBN)
Propriétés
Numéro CAS |
66893-81-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-tert-butyl-1-(1-oxidopyridin-1-ium-4-yl)methanimine oxide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3/b12-8+ |
Clé InChI |
RNRMWTCECDHNQU-XYOKQWHBSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=C\C1=CC=[N+](C=C1)[O-])/[O-] |
SMILES |
CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |
SMILES canonique |
CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |
Synonymes |
4-POBN 4-PyOBN 4-pyridyl-1-oxide-T-butylnitrone alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone POBN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


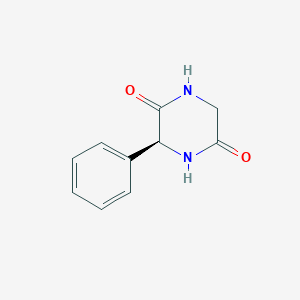

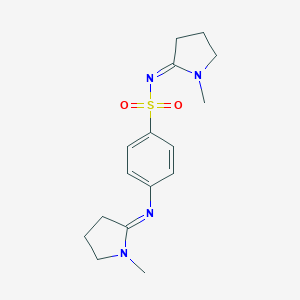
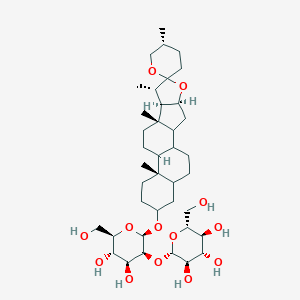
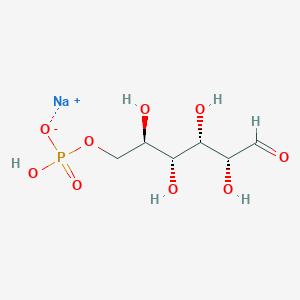
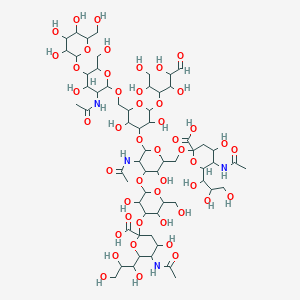
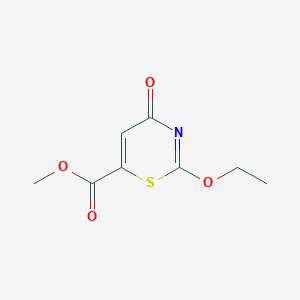

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
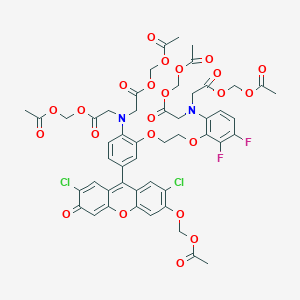
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)


